((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine typically involves the reaction of 1,2-benzisothiazole with diethylamine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity . The diethylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
1,2-Benzisothiazole: A parent compound with similar structural features but lacking the diethylamine group.
Benzisothiazole-3-oxide: An oxidized derivative with different chemical properties.
Diethylamine: A simpler amine without the benzisothiazole ring.
Uniqueness: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is unique due to its combination of a benzisothiazole ring and a diethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
94087-87-3 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(1,2-benzothiazol-3-yloxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GZCHAXSDZLOSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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